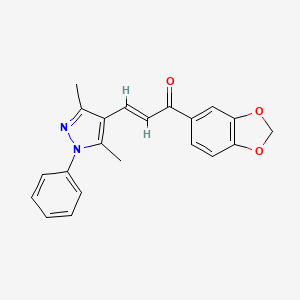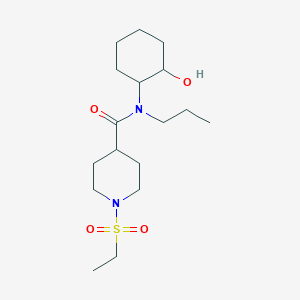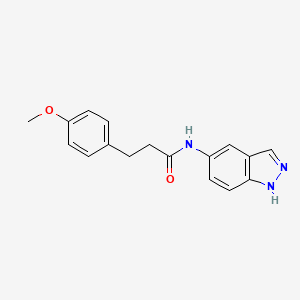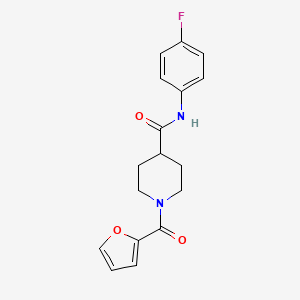![molecular formula C17H16N2O2S B5339197 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5339197.png)
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis. Physiologically, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This compound has been reported to exhibit cytotoxicity against both cancer and normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One of the directions is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory and anti-bacterial agent. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved using different methods. One of the methods involves the reaction of 2-chloro-3-(phenylsulfanyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a base. Another method involves the reaction of 2-chloro-3-(phenylsulfanyl)propanoic acid with 1,2-diaminobenzene in the presence of a base. Both methods have been reported to yield high-quality products.
Aplicaciones Científicas De Investigación
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been investigated for its potential as an anti-inflammatory and anti-bacterial agent.
Propiedades
IUPAC Name |
4-(2-phenylsulfanylpropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(22-13-7-3-2-4-8-13)17(21)19-11-16(20)18-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLCZDMAFQQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5339125.png)
![4,4'-[1,2-ethanediylbis(thio-2,1-ethanediyl)]dipyridine diethanedioate](/img/structure/B5339130.png)

![ethyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5339139.png)



![ethyl 5-(2,5-dimethoxyphenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5339164.png)
![4-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5339171.png)
![2-cyano-3-[5-(4-morpholinyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5339184.png)

![N-(4-ethoxyphenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5339206.png)
![N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5339219.png)
![4-({(2R,5S)-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5339225.png)